2-(4-Methylpiperidin-1-yl)ethane-1-sulfonyl chloride
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Overview
Description
2-(4-Methylpiperidin-1-yl)ethane-1-sulfonyl chloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of 4-methylpiperidine with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the piperidine ring can lead to the formation of N-oxide derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Esters: Formed by substitution with alcohols.
N-Oxide Derivatives: Formed by oxidation of the piperidine ring.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, resulting in the formation of sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom adjacent to the chloride more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 2-(1-Ethylpiperidin-4-yl)ethanamine
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
Uniqueness
2-(4-Methylpiperidin-1-yl)ethane-1-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other piperidine derivatives. This reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives with diverse chemical and biological properties .
Properties
Molecular Formula |
C8H16ClNO2S |
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Molecular Weight |
225.74 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO2S/c1-8-2-4-10(5-3-8)6-7-13(9,11)12/h8H,2-7H2,1H3 |
InChI Key |
MMAYWPHNUQEGRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCS(=O)(=O)Cl |
Origin of Product |
United States |
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